molecular formula C7H6N2O B122763 Mallorepine CAS No. 767-98-6

Mallorepine

Cat. No. B122763
CAS RN: 767-98-6
M. Wt: 134.14 g/mol
InChI Key: VVNHMAOQCMDJHT-UHFFFAOYSA-N
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Description

Mallorepine is a compound with the molecular formula C7H6N2O and a molecular weight of 134.1 . It is classified as an alkaloid . It is speculated that Mallorepine may be an intermediate on the biosynthetic pathway from nicotinamide (II) to ricinine (III) .


Molecular Structure Analysis

The molecular structure of Mallorepine consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . The exact arrangement of these atoms in the molecule is crucial for its properties and functions. Advanced techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are often used for detailed molecular structure analysis .


Chemical Reactions Analysis

While specific chemical reactions involving Mallorepine are not available, modern approaches for the analysis of chemical reactions involve the use of mass spectrometry . This technique allows for real-time monitoring of chemical reactions, providing valuable insights into the reaction mechanisms, kinetics, and pathways .


Physical And Chemical Properties Analysis

Mallorepine appears as a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Biomedical Applications

Research on the bioactive compounds in plants, including those responsible for toxicity in livestock grazing on them, has led to significant advancements in understanding plant toxins. These studies have enabled the development of animal models for human diseases, deepened knowledge of molecular action modes, and promoted the discovery of potential drug candidates. For instance, the toxins of plants such as Veratrum californicum, Lupinus species, and Astragalus and Oxytropis species have been instrumental in biomedical applications (James, Panter, Gaffield, & Molyneux, 2004).

Anticonvulsant Properties

Mallotus oppositifolius, a plant traditionally used to treat epilepsy, has shown anticonvulsant effects. Its hydroalcoholic leaf extract demonstrates potential in treating seizures, potentially mediated by GABAergic and glycinergic neurotransmission and potassium channel conductions. This finding underscores the plant's potential for developing epilepsy treatments (Kukuia et al., 2016).

Pharmacology and Phytochemistry

Mallotus philippensis, known as the Kamala tree, is utilized in traditional medicine for various health issues. Its scientific investigation reveals over 50 types of important phytochemicals with biological activities such as antibacterial, anti-inflammatory, antioxidant, anticancerous, and antiviral properties. This research highlights the tree's promise in drug discovery, although more sophisticated techniques are needed for precise action mechanisms (Kumar et al., 2020).

Drug Discovery and Ethnopharmacology

The study of plants, including those like Mallotus, has been a cornerstone in drug discovery. Traditional cures and folk knowledge have led to the discovery of major pharmacological drug classes. The integration of ethnopharmacology with modern medicine, especially through the scientifically validated use of botanicals, has played and continues to play a significant role in developing new therapeutic agents (Gilani & Atta-ur-rahman, 2005).

Antidepressant Effects

The hydroalcoholic extract of Mallotus oppositifolius leaves exhibits antidepressant effects in murine models. This effect is mediated by enhancing serotoninergic neurotransmission and inhibiting glycine/NMDA receptor activation. Such findings suggest the plant's potential in developing treatments for depression (Kukuia et al., 2014).

properties

IUPAC Name

1-methyl-4-oxopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-9-3-2-7(10)6(4-8)5-9/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNHMAOQCMDJHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=O)C(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70227505
Record name Mallorepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mallorepine

CAS RN

767-98-6
Record name Mallorepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mallorepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
H Hikino, M Tamada, KY Yen - Planta Medica, 1978 - thieme-connect.com
… , a crystalline substance for which the name mallorepine is given. Mallorepine has been identified as 3–… Mallorepine may propably be an intermediate on the biosynthetic pathway from …
Number of citations: 19 www.thieme-connect.com
S Sutthivaiyakit, J Thongtan… - Journal of natural …, 2001 - ACS Publications
… gel column with a gradient of CHCl 3 −MeOH to give an additional quantity of 2 (150 mg, 0.0025 w/w%), β-sitosteryl-d-glucopyranoside (44.7 mg, 0.00074 w/w%) 11 and mallorepine (…
Number of citations: 20 pubs.acs.org
P Lorenz, S Duckstein, J Conrad… - Chemistry & …, 2012 - Wiley Online Library
Mercurialis annua and M. perennis are medicinal plants used in complementary medicine. In the present work, analytical methods to allow a chemotaxonomic differentiation of M. annua …
Number of citations: 20 onlinelibrary.wiley.com
C Rivière, V Nguyen Thi Hong, Q Tran Hong… - Phytochemistry …, 2010 - Springer
… repandus was fractionated monitored by the antiulcerogenic activity to give mallorepine (143), a cyano-γ-pyridone, together with bergenin as one of the active principles. …
Number of citations: 52 link.springer.com
R Pongsaree - รายงานการประชุม Graduate School Conference, 2018 - journalgrad.ssru.ac.th
… Pharmacology information has indicated that its chemical element: Triterpene, Isocoumarin (bergenin), Diterpene Lactone (mallotucin C, D and teucvin), mallorepine, water and root …
Number of citations: 2 www.journalgrad.ssru.ac.th
H de Sousa Falcão, JA Leite, JM Barbosa-Filho… - Molecules, 2008 - mdpi.com
Peptic ulcer disease is a deep gastrointestinal erosion disorder that involves the entire mucosal thickness and can even penetrate the muscular mucosa. Numerous natural products …
Number of citations: 174 www.mdpi.com
FF Fleming - Natural Product Reports, 1999 - pubs.rsc.org
Naturally occurring nitriles† comprise a small and surprisingly diverse set of secondary metabolites. The structures vary from simple, long-chain alkanenitriles to architecturally complex …
Number of citations: 570 pubs.rsc.org
JM Lin, CC Lin, MF Chen, T Ujiie, A Takada - Journal of …, 1995 - Elsevier
The active oxygen species scavenging potencies of Mallotus repandus (Willd.) Muell.-Arg. extracts were evaluated by the electron spin resonance (ESR) spin-trapping technique. …
Number of citations: 65 www.sciencedirect.com
R Pongsaree, Y Vajaradul, S Fakkham… - … Reviews in Pharmacy, 2020 - researchgate.net
… research studies found its major substance Bergenin and mallorepine had anti-inflammatory properties. The analgesic and anti-inflammatory activities of Mallotus repandus were …
Number of citations: 2 www.researchgate.net
M Mondal, MM Hossain, MR Hasan, MTI Tarun… - ACS …, 2020 - ACS Publications
Mallotus repandus (M. repandus) is traditionally used to treat muscle pain, itching, fever, rheumatic arthritis, and a variety of liver disorders. The aim of the present work was to evaluate …
Number of citations: 33 pubs.acs.org

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